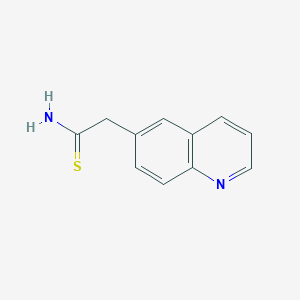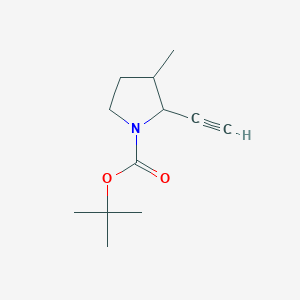
(R)-1-(3-Methylpyridin-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethanamine moiety at the 1-position
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves the reductive amination of 3-methylpyridine-4-carbaldehyde with ®-1-phenylethylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. This method may employ chiral ligands and transition metal catalysts to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Secondary amines
Substitution: Substituted amines
科学的研究の応用
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
(1S)-1-(3-methylpyridin-4-yl)ethan-1-amine: The enantiomer of the compound, differing in stereochemistry.
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.
(1R)-1-(3-methylpyridin-2-yl)ethan-1-amine: A regioisomer with the methyl group at the 2-position.
Uniqueness: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(1R)-1-(3-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-10-4-3-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
InChIキー |
FCJFFSRMXWPYIQ-SSDOTTSWSA-N |
異性体SMILES |
CC1=C(C=CN=C1)[C@@H](C)N |
正規SMILES |
CC1=C(C=CN=C1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


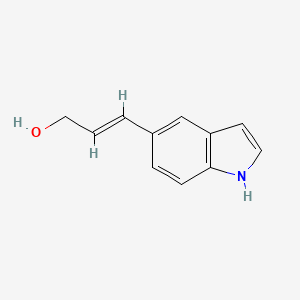
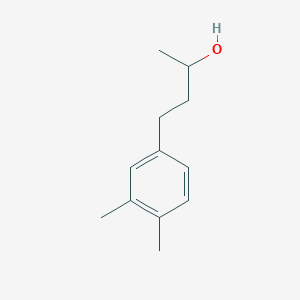
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

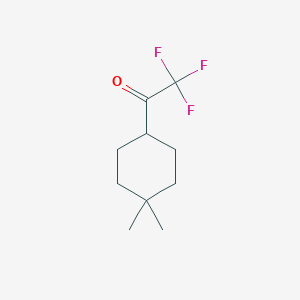
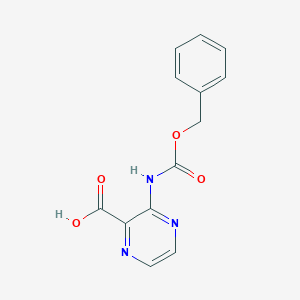
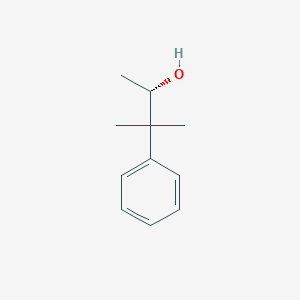


![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
